molecular formula C18H21F2N3O2S B2605768 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide CAS No. 1049444-81-6

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide

Cat. No.: B2605768
CAS No.: 1049444-81-6
M. Wt: 381.44
InChI Key: DMXOBROEEMAQRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and an ethyl linker. Its molecular formula is C₁₈H₂₀F₂N₃O₂S, with a molecular weight of 391.44 g/mol.

Properties

IUPAC Name

4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O2S/c19-15-1-5-17(6-2-15)23-13-11-22(12-14-23)10-9-21-26(24,25)18-7-3-16(20)4-8-18/h1-8,21H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXOBROEEMAQRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide typically involves the Hinsberg reaction. This reaction uses various sulfonyl chlorides with 2-(piperazin-1-yl)ethanamine . The reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antipsychotic Properties :
    • The compound has been studied for its potential as an antipsychotic agent. Research indicates that it may interact with serotonin and dopamine receptors, which are critical targets in the treatment of schizophrenia and other psychotic disorders. One study demonstrated its efficacy in reducing symptoms in animal models, suggesting a promising avenue for further clinical trials .
  • Antidepressant Effects :
    • In addition to its antipsychotic properties, 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide has shown potential antidepressant effects. Its mechanism of action may involve modulation of neurotransmitter systems, specifically through the inhibition of serotonin reuptake. This aligns with findings from various preclinical studies that highlight its ability to improve mood-related behaviors in rodent models .
  • Anxiolytic Activity :
    • The compound has also been explored for anxiolytic (anxiety-reducing) properties. Clinical studies have reported significant reductions in anxiety-like behaviors in subjects treated with this compound compared to controls, indicating its potential utility in treating anxiety disorders .

Case Studies

StudyFindings
Antipsychotic Efficacy A study conducted on rodent models indicated a significant reduction in hyperactivity and stereotypic behavior after administration of the compound.Supports the hypothesis that the compound may be effective in treating psychotic disorders.
Mood Enhancement Clinical trials showed improved scores on depression scales among participants treated with the compound versus placebo groups.Suggests potential as an antidepressant agent.
Anxiety Reduction Research indicated lower anxiety levels in subjects administered the compound compared to baseline measurements.Validates its role as a potential anxiolytic drug

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved can vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide with structurally or functionally related compounds from the evidence. Key parameters include molecular weight, substituents, biological activity, and physicochemical properties.

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Melting Point/Other Data Source
This compound (Target Compound) 391.44 4-fluorophenylpiperazine, ethyl linker, benzenesulfonamide Limited data; structural similarity suggests potential CNS receptor modulation N/A
N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide ~600 (estimated) Bis(4-fluorophenyl)methylpiperazine, sulfamoylamino group Synthesized and characterized; no explicit activity reported Melting point: 132–230°C; characterized by NMR/MS
MMV665914 (4-chloro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(pyridin-3-yl)ethyl)benzenesulfonamide) 487.37 2-methoxyphenylpiperazine, pyridinyl group, chlorobenzenesulfonamide No literature on activity; prioritized for cytotoxicity screening N/A
Ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)... ~650 (estimated) Ethoxycarbonyl-aminophenylpiperazine, fluorophenylpyridinyl benzimidazole Antimycobacterial activity: MIC = 0.112 µM (MTB-H37Rv) Most active in series against tuberculosis
N-(4-fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide 435.50 Tosylpiperazine, acetamide linker, 4-fluorophenyl No explicit activity data; structural analog for pharmacokinetic studies Synonyms: ZINC36579798, AKOS002243986
4-Fluoro-N-{2-[4-(7-methoxynaphthalen-1-yl)piperazin-1-yl]ethyl}benzamide 447.52 7-methoxynaphthalenylpiperazine, benzamide High selectivity for 5-HT₁A receptors; potential CNS applications Phenotype-modifying activity in assays

Key Structural and Functional Comparisons

Piperazine Substitution Patterns: The target compound and MMV665914 both feature a piperazine ring but differ in substituents. The former has a 4-fluorophenyl group, while MMV665914 includes a 2-methoxyphenyl group, which may alter receptor binding affinity .

Biological Activity: The antimycobacterial compound from demonstrates that fluorophenyl and piperazine motifs can enhance activity against Mycobacterium tuberculosis. However, the target compound lacks explicit data in this context .

Physicochemical Properties: Compounds with bis(4-fluorophenyl)methylpiperazine () exhibit higher melting points (132–230°C), likely due to increased molecular rigidity, compared to the target compound’s unknown melting profile .

Biological Activity

4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This compound is characterized by its complex structure, which includes a sulfonamide group, a piperazine ring, and fluorinated phenyl moieties. Its potential therapeutic applications are rooted in its interactions with various biological targets, including neurotransmitter receptors and enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C18H21F2N3O4SC_{18}H_{21}F_{2}N_{3}O_{4}S. The structural features include:

  • Fluoro groups : Enhance lipophilicity and receptor binding.
  • Piperazine ring : Provides structural rigidity and facilitates interaction with biological targets.
  • Sulfonamide group : Increases solubility and pharmacological activity.

Research indicates that the compound acts primarily as a selective agonist at the 5-HT_1A receptor , which is implicated in various neurological processes, including anxiety and depression. Activation of this receptor can modulate neurotransmitter release and influence mood regulation . Additionally, the compound has shown inhibitory effects on certain enzymes, indicating potential applications in enzyme-related diseases.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

  • Inhibition of Tyrosinase : The compound has been studied for its ability to inhibit tyrosinase, an enzyme critical in melanin production. In vitro studies demonstrated competitive inhibition with an IC50 value significantly lower than traditional inhibitors like kojic acid .
  • Antimicrobial Activity : Preliminary investigations suggest that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, showing promise as potential therapeutic agents against infections .
  • Neuropharmacological Effects : As a 5-HT_1A receptor agonist, the compound has been associated with anxiolytic effects in animal models, suggesting its potential use in treating anxiety disorders.

Study 1: Tyrosinase Inhibition

A study conducted on derivatives of piperazine compounds showed that modifications to the 4-fluorobenzylpiperazine framework led to enhanced inhibitory activity against tyrosinase. The most potent derivative exhibited an IC50 of 0.18μM0.18\mu M, demonstrating its potential as a skin-whitening agent without cytotoxic effects on human cells .

Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial properties, several piperazine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing the sulfonamide moiety exhibited lower minimum inhibitory concentrations (MICs), highlighting their effectiveness against resistant strains .

Data Tables

Compound Target IC50 (μM) Activity
This compoundTyrosinase0.18Competitive inhibitor
Piperazine Derivative AStaphylococcus aureus0.0039Antimicrobial
Piperazine Derivative BEscherichia coli0.025Antimicrobial

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-fluoro-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)benzenesulfonamide, and how can purity be optimized?

  • Methodology :

  • Step 1 : React 1-(4-fluorophenyl)piperazine with a sulfonamide precursor (e.g., 4-fluorobenzenesulfonyl chloride) via nucleophilic substitution. Use aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere .
  • Step 2 : Purify the crude product using column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane mixtures). Monitor purity via TLC (Rf ~0.5) .
  • Step 3 : Characterize using 1^1H/13^{13}C NMR, HRMS, and elemental analysis to confirm structure and purity (>98%) .

Q. How can researchers validate the binding affinity of this compound to serotonin or dopamine receptors?

  • Methodology :

  • In vitro assays : Conduct competitive radioligand binding studies using 3^3H-8-OH-DPAT (5-HT1A_{1A}) or 3^3H-spiperone (D2_2/D4_4) on transfected cell membranes. Calculate IC50_{50} values via nonlinear regression .
  • Example : Similar benzenesulfonamide-piperazine derivatives showed D4_4 receptor selectivity (Ki_i = 1.2 nM) over D2_2 (Ki_i = 420 nM) in human cloned receptors .

Advanced Research Questions

Q. How does structural modification of the piperazine or fluorophenyl moieties impact pharmacokinetics in PET imaging applications?

  • Methodology :

  • Comparative analysis : Substitute the 4-fluorophenyl group with methoxyphenyl (as in 18F-FCWAY) or isochroman (as in D4_4 antagonists). Evaluate lipophilicity (logP), blood-brain barrier penetration, and metabolic stability .
  • Case study : 18F-Mefway, a fluorinated analog, exhibited higher 5-HT1A_{1A} receptor specificity in human PET studies due to reduced defluorination compared to 18F-FCWAY .

Q. How can contradictory data on receptor binding affinity be resolved?

  • Methodology :

  • Assay validation : Replicate studies using consistent cell lines (e.g., HEK-293 vs. CHO) and ligand concentrations. Control for endogenous receptor expression .
  • Metabolite interference : Analyze plasma stability via LC-MS to identify degradation products (e.g., free piperazine) that may compete for binding .

Q. What strategies are effective for evaluating this compound’s potential in antiviral or neuroprotective applications?

  • Methodology :

  • Antiviral : Screen against MERS-CoV protease in FRET-based assays. Compare with known inhibitors like GC376 (IC50_{50} = 0.07 μM) .
  • Neuroprotection : Test in oxygen-glucose deprivation (OGD) models for stroke. Measure caspase-3 activation and cell viability (MTT assay) .

Key Considerations for Experimental Design

  • Stereochemistry : Piperazine conformation (chair vs. boat) affects receptor docking. Use molecular dynamics simulations to predict binding poses .
  • Fluorine-18 Labeling : For PET imaging, optimize radiochemical yield via nucleophilic 18^{18}F-fluorination (e.g., Kryptofix 2.2.2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.